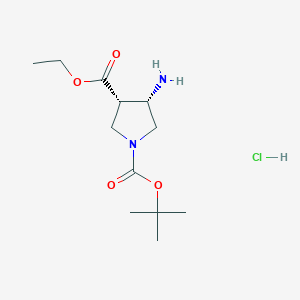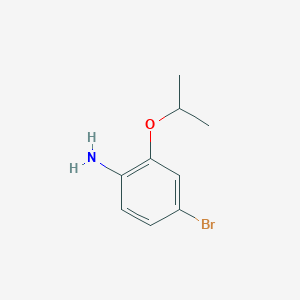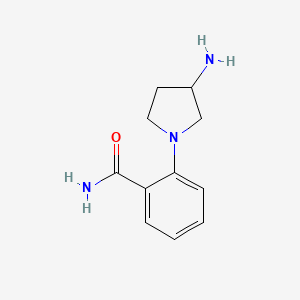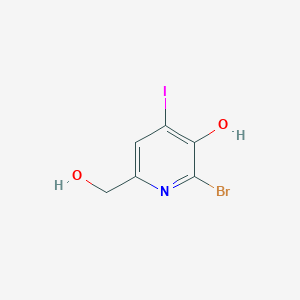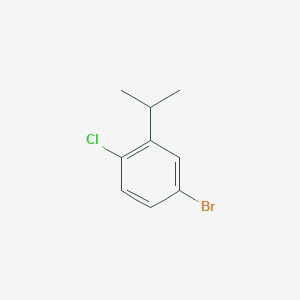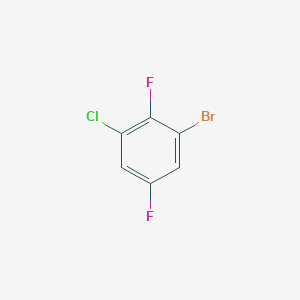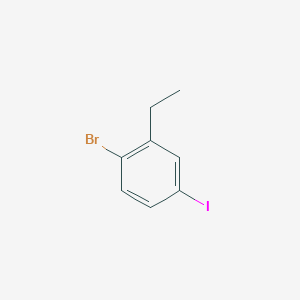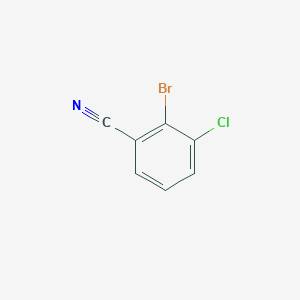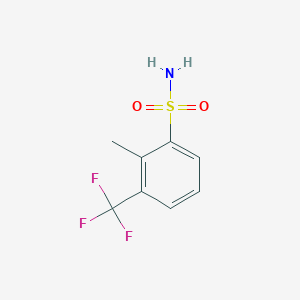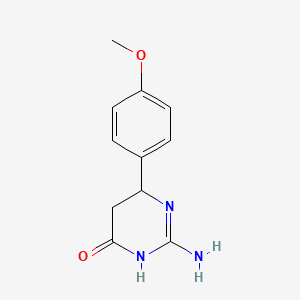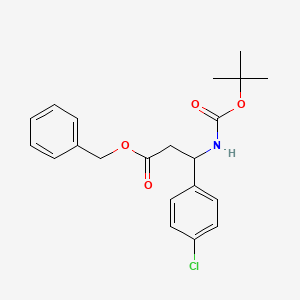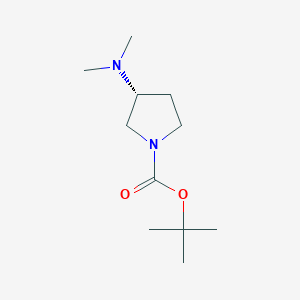
1-(4-Brom-2-methylphenyl)-2,2,2-trifluorethanon
Übersicht
Beschreibung
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C9H6BrF3O and its molecular weight is 267.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Basen-Liganden
„1-(4-Brom-2-methylphenyl)-2,2,2-trifluorethanon“ kann zur Synthese von Schiff-Basen-Liganden verwendet werden. Diese Liganden entstehen durch die Kondensationsreaktion von primären Aminen mit Aldehyden oder Ketonen. Eine Studie hat die Synthese eines neuen Furfural-Schiff-Basen-Derivats aus der Kondensationsreaktion von Furfural mit 4-Brom-2-methylanilin gezeigt . Diese Liganden haben potenzielle Anwendungen in der Entwicklung neuer Medikamente mit bedeutenden biologischen Aktivitäten.
Koordinationschemie
Die synthetisierten Schiff-Basen-Liganden können mit verschiedenen Metallionen koordinieren, um Komplexe zu bilden. Diese Komplexe wurden mit spektroskopischen Methoden wie Fourier-Transform-Infrarot (FT-IR), Ultraviolett-sichtbarer Spektroskopie (UV-Vis-Spektroskopie) und Kernmagnetresonanz (NMR) untersucht . Das Koordinationsverhalten und die Stereochemie dieser Komplexe sind von großem Interesse in der Koordinationschemie und Materialwissenschaft.
Antimikrobielle Studien
Die antimikrobiellen Aktivitäten des synthetisierten Schiff-Basen-Liganden und seiner Metallkomplexe wurden gegen pathogene Mikroorganismen wie Escherichia coli, Staphylococcus aureus und Candida albicans untersucht . Die Struktur und Art des Liganden und seiner Komplexe spielen eine entscheidende Rolle für ihre Wirksamkeit als antimikrobielle Mittel.
Infrarotspektroskopie
Die Infrarotspektroskopie kann zur Untersuchung der in „this compound“ vorhandenen funktionellen Gruppen verwendet werden. Diese Analyse ist entscheidend für das Verständnis des chemischen Verhaltens der Verbindung und ihrer Wechselwirkungen mit anderen Molekülen .
Massenspektrometrie
Die Massenspektrometrie kann verwendet werden, um das Verhältnis von Masse zu Ladung der Verbindung zu analysieren, wodurch Einblicke in ihre molekulare Struktur und Fragmentierungsmuster gewonnen werden. Diese Informationen sind für Forscher wertvoll, die die chemischen Eigenschaften der Verbindung untersuchen .
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as this compound, typically react via sn2 or sn1 pathways .
Mode of Action
The mode of action of 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone involves interactions with its targets via SN2 or SN1 pathways . In these reactions, the bromine atom in the compound can be replaced by a nucleophile, leading to various downstream effects.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIINALEOHAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-07-6 | |
| Record name | 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
